molecular formula C11H9N5O2S B2717543 1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1171431-15-4

1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B2717543
CAS No.: 1171431-15-4
M. Wt: 275.29
InChI Key: PAFKQGHKBWXGQC-UHFFFAOYSA-N
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Description

1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring, an oxadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the pyrazole and thiophene rings. One common method involves the cyclization of a hydrazide with a thiocarbonyl compound to form the oxadiazole ring. This is followed by the reaction with a pyrazole derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions on the pyrazole ring can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and thiophene rings exhibit notable antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of microbial metabolism. For instance, derivatives of oxadiazole have been reported to show activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. The mechanism of action typically involves apoptosis induction in cancer cells through various pathways, including DNA intercalation and enzyme inhibition. For example, compounds similar to 1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This can be achieved by reacting hydrazine derivatives with carboxylic acid derivatives under acidic conditions.
  • Introduction of the Thiophene Group : The thiophene moiety can be introduced via acylation or nucleophilic substitution reactions.
  • Final Assembly : The pyrazole ring is formed through cyclization reactions involving the appropriate precursors.

Pharmaceutical Development

Given its biological activities, this compound is being investigated for its potential use in pharmaceuticals. Its derivatives are being explored for their efficacy as antimicrobial agents and anticancer drugs. The unique combination of functional groups allows for modifications that can enhance bioactivity and reduce toxicity.

Material Science

The compound's properties also lend themselves to applications in material science, particularly in the development of organic semiconductors and sensors. The thiophene group enhances electrical conductivity, making it suitable for use in electronic devices.

Case Studies

Several case studies have documented the synthesis and application of similar compounds:

StudyCompoundApplicationFindings
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-AminesAnticancerDemonstrated significant cytotoxicity against various cancer cell lines.
Substituted Thiazole DerivativesAntimicrobialShowed effective inhibition against multiple bacterial strains.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
  • 1-methyl-N-(5-(thiophen-2-yl)-1,3,4-triazol-2-yl)-1H-pyrazole-5-carboxamide
  • 1-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide

Uniqueness

1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is a heterocyclic organic compound featuring a complex structure that includes thiophene, oxadiazole, and pyrazole rings. This structural configuration is associated with a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety, such as this one, exhibit a wide range of biological activities including:

  • Anticancer Activity : The compound has been investigated for its potential to inhibit various cancer cell lines.
  • Antimicrobial Properties : It shows promise in combating bacterial and fungal infections.
  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation in biological systems.

The biological activity of this compound is thought to involve interactions with several molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation.
  • Receptor Modulation : It could modulate the activity of certain receptors linked to inflammatory responses.
  • Ion Channel Interference : The compound may affect ion channel function, which is crucial in various cellular processes.

Anticancer Studies

A study focused on the cytotoxic effects of this compound against breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated significant inhibitory activity. The findings indicated that the compound induced apoptosis in these cells, suggesting a potential mechanism for its anticancer effects. The results are summarized in Table 1.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-712.570
MDA-MB-23115.065

Antimicrobial Activity

In another study evaluating antimicrobial properties, the compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are presented in Table 2.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

A series of case studies have highlighted the efficacy of similar pyrazole derivatives in treating various conditions. For instance:

  • Combination Therapy : A study combined this compound with doxorubicin to enhance cytotoxicity against resistant cancer cell lines. Results indicated improved efficacy compared to doxorubicin alone.
  • Inflammation Models : In vivo models demonstrated that administration of the compound significantly reduced markers of inflammation in animal models subjected to induced arthritis.

Properties

IUPAC Name

2-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c1-16-7(4-5-12-16)9(17)13-11-15-14-10(18-11)8-3-2-6-19-8/h2-6H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKQGHKBWXGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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